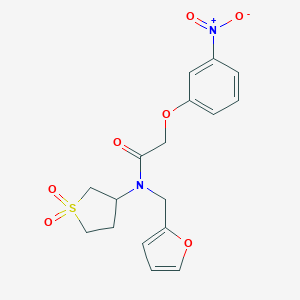

![molecular formula C21H14N2O4 B349493 2-(furan-2-ilmetil)-1-piridin-4-il-1H-cromeno[2,3-c]pirrol-3,9-diona CAS No. 874462-90-5](/img/structure/B349493.png)

2-(furan-2-ilmetil)-1-piridin-4-il-1H-cromeno[2,3-c]pirrol-3,9-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining furyl, pyridinyl, and chromeno-pyrrole moieties

Aplicaciones Científicas De Investigación

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given the known biological activity of pyrrole-containing compounds, it could be of interest in the development of new pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of this compound is related to organic electronics. The compound, which contains a diketopyrrolopyrrole (DPP) unit, is a useful electron-withdrawing fused aromatic moiety for the preparation of donor–acceptor polymers . These polymers are active semiconductors in organic electronics .

Mode of Action

The compound interacts with its targets by coupling with a 2,2′-bithiophene unit, forming a new donor–acceptor copolymer . This interaction results in a blue shift of the absorption spectra both in solution and in thin films and a slight reduction of the highest occupied molecular orbital (HOMO) energy level of the resulting polymer .

Biochemical Pathways

The compound affects the pathways related to the formation and function of organic semiconductors. It contributes to the creation of donor–acceptor polymers, which are crucial components in organic electronics . The downstream effects include changes in the absorption spectra and energy levels of the resulting polymers .

Result of Action

The result of the compound’s action is the formation of a new donor–acceptor copolymer with high hole mobility . Despite the fact that its thin films are less crystalline and have a rather disordered chain orientation in the crystalline domains, the resulting polymer shows very high hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact organic thin film transistors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets and the resulting changes in absorption spectra and energy levels can be affected by the conditions in which the compound is dissolved or the thin films are formed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through multi-step organic reactions. One common method involves the [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones . This reaction is typically base-catalyzed and occurs at room temperature under environmentally friendly conditions, tolerating water and air.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl-pyridinyl chromeno-pyrrole oxides, while reduction could produce furyl-pyridinyl chromeno-pyrrole alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4-Trisubstituted Pyrrole Derivatives: These compounds share a similar pyrrole core and are synthesized via [3 + 2] cyclization reactions.

Pyrano[2,3-c]pyrrole Derivatives: These compounds have a similar pyrrole-chromeno structure and are synthesized through organocatalytic [4 + 2] cyclization reactions.

Uniqueness

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of furyl, pyridinyl, and chromeno-pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19-15-5-1-2-6-16(15)27-20-17(19)18(13-7-9-22-10-8-13)23(21(20)25)12-14-4-3-11-26-14/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVBPJRXKCUJRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CC5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B349410.png)

![13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione](/img/structure/B349415.png)

![4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B349416.png)

![Ethyl 2-[[4-(cyclohexylamino)-3-nitrobenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B349417.png)

![3-chloro-1-(2-phenylethyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B349428.png)

![2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B349441.png)

![N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide](/img/structure/B349445.png)

![methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B349449.png)

![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)

![1-{4-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349477.png)

![7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349479.png)